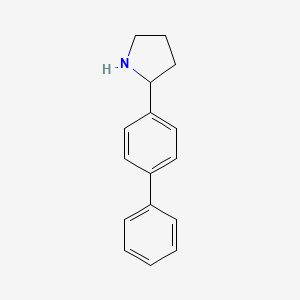

2-(4-苯基苯基)吡咯烷

描述

2-(4-Phenylphenyl)pyrrolidine is a useful research compound. Its molecular formula is C16H17N and its molecular weight is 223.31 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(4-Phenylphenyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Phenylphenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Phenylphenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

荧光探针

2-(4-苯基苯基)吡咯烷衍生物已被用于发展荧光探针。例如,使用吡咯烷衍生物合成了一种比例pH探针,表现出对pH变化具有高选择性和敏感性,具有显著的荧光比例响应和显著的斯托克斯位移。该探针在研究的溶剂中稳定,在室温下一个月内在酸性介质中没有显著的荧光变化(Liu et al., 2017)。

抗菌活性

含有吡咯烷结构的化合物已被研究其抗菌性能。例如,使用多磷酸酯(PPE)将某些酸环化为相应的吡咯烷-2-酮,显示出显著的抗菌活性。合成的化合物经过筛选,并确定了它们的最小抑制浓度(MIC)值,表明它们作为抗菌剂的潜力(Zareef et al., 2008)。

晶体结构和量子化学研究

吡咯烷衍生物已通过各种方法进行表征,包括晶体结构分析和量子化学研究。例如,合成了4-(吡咯烷-2,5-二酮-1-基)酚(PDP),通过光谱方法验证了其结构,并通过单晶X射线衍射进一步确认。还对分子结构、振动赋值、化学位移和几何参数进行了计算检验,为该化合物的性质和潜在应用提供了见解(Zulfiqar et al., 2021)。

作用机制

Target of Action

Pyrrolidine derivatives are known to interact with a wide range of targets, including various enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the molecule.

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The exact mode of action would depend on the specific target and the biochemical context.

Biochemical Pathways

Pyrrolidine derivatives are known to affect a wide range of biochemical pathways, often leading to downstream effects such as antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Pharmacokinetics

Pyrrolidine derivatives are known to have diverse pharmacokinetic properties, which can be influenced by factors such as the compound’s structure, the route of administration, and the patient’s physiological state .

Result of Action

Pyrrolidine derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of many drugs .

安全和危害

While specific safety and hazard information for 2-(4-Phenylphenyl)pyrrolidine was not found, general safety measures for handling pyrrolidine compounds include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat/sparks/open flames/hot surfaces .

未来方向

Pyrrolidine and its derivatives, including 2-(4-Phenylphenyl)pyrrolidine, have shown promise in various areas of pharmacology, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . The future of these compounds lies in further exploration of their therapeutic potential and the design of new pyrrolidine compounds with different biological profiles .

生化分析

Biochemical Properties

2-(4-Phenylphenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

2-(4-Phenylphenyl)pyrrolidine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression . This modulation can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis. Additionally, 2-(4-Phenylphenyl)pyrrolidine can impact cellular metabolism by affecting the activity of metabolic enzymes and the levels of metabolites.

Molecular Mechanism

The molecular mechanism of action of 2-(4-Phenylphenyl)pyrrolidine involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it can inhibit or activate enzymes by binding to their active sites. This binding can result in changes in the enzyme’s conformation, affecting its catalytic activity. Additionally, 2-(4-Phenylphenyl)pyrrolidine can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Phenylphenyl)pyrrolidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 2-(4-Phenylphenyl)pyrrolidine can degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-(4-Phenylphenyl)pyrrolidine vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress and causing cellular damage. Threshold effects have also been observed, where the compound’s effects become more pronounced at certain dosage levels.

Metabolic Pathways

2-(4-Phenylphenyl)pyrrolidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can significantly impact the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of 2-(4-Phenylphenyl)pyrrolidine within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, it can be transported across cell membranes by specific transporters, influencing its intracellular concentration. Additionally, binding to proteins can affect its distribution within different cellular compartments.

Subcellular Localization

2-(4-Phenylphenyl)pyrrolidine exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of 2-(4-Phenylphenyl)pyrrolidine is essential for elucidating its biological effects.

属性

IUPAC Name |

2-(4-phenylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-2-5-13(6-3-1)14-8-10-15(11-9-14)16-7-4-12-17-16/h1-3,5-6,8-11,16-17H,4,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTXXPDSXZVEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279318 | |

| Record name | 2-(4-phenylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-66-8 | |

| Record name | MLS000737973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-phenylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1267286.png)